molecular formula C17H20N4O B2959034 (2E)-N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-3-phenylprop-2-enamide CAS No. 1798413-50-9

(2E)-N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-3-phenylprop-2-enamide

Cat. No.: B2959034
CAS No.: 1798413-50-9
M. Wt: 296.374
InChI Key: NQIVDEJYJKRASF-MDZDMXLPSA-N
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Description

(2E)-N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-3-phenylprop-2-enamide is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a dimethylamino group and a phenylprop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-3-phenylprop-2-enamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.

    Substitution with Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution using dimethylamine.

    Formation of the Phenylprop-2-enamide Moiety: The phenylprop-2-enamide moiety is synthesized separately through a Knoevenagel condensation reaction between benzaldehyde and malonic acid, followed by amide formation.

    Coupling Reaction: The final step involves coupling the pyrimidine derivative with the phenylprop-2-enamide moiety under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-3-phenylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the phenyl ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Dimethylamine in ethanol.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted compounds depending on the reagents and conditions used.

Scientific Research Applications

(2E)-N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-3-phenylprop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2E)-N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit key enzymes involved in inflammation or cancer cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used as an antiseptic.

    Bis(2-ethylhexyl) terephthalate: A plasticizer with similar structural features but different applications.

Uniqueness

(2E)-N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-3-phenylprop-2-enamide is unique due to its specific combination of a pyrimidine ring and a phenylprop-2-enamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-13-11-16(21(2)3)20-15(19-13)12-18-17(22)10-9-14-7-5-4-6-8-14/h4-11H,12H2,1-3H3,(H,18,22)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQIVDEJYJKRASF-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)C=CC2=CC=CC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)CNC(=O)/C=C/C2=CC=CC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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